molecular formula C16H18N2O3S B4413778 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4413778
M. Wt: 318.4 g/mol
InChI Key: KHYDJJVNIIEUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, also known as NPSB-113, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool in the field of neuroscience. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various neurotransmitters and other signaling molecules in the brain.

Mechanism of Action

The exact mechanism of action of 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of GABA receptors and a negative allosteric modulator of glutamate receptors. This results in an overall decrease in the activity of glutamate signaling and an increase in the activity of GABA signaling, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter signaling, the regulation of ion channels, and the modulation of synaptic plasticity. These effects have been found to be useful in studying the role of various signaling molecules in the brain and their contribution to various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters and signaling molecules, allowing for a more precise investigation of their roles in various processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation and require additional controls to be put in place.

Future Directions

There are many potential future directions for research involving 1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. One area of interest is the investigation of the role of this compound in various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies could be conducted to better understand the precise mechanisms of action of this compound and its potential for use in the development of new therapeutics for various neurological and psychiatric conditions.

Scientific Research Applications

1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been found to modulate the activity of various neurotransmitters and other signaling molecules in the brain, including GABA, glutamate, and dopamine. As a result, this compound has been used to study the mechanisms of action of these molecules and their role in various physiological and pathological processes.

properties

IUPAC Name

1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c17-16(19)14-6-3-9-18(11-14)22(20,21)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYDJJVNIIEUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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